REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1[CH2:10][C:9]([O-:11])=[C:8](C(OC)=O)[C:7]=1[CH3:16])=[O:5])[CH3:2].[Na+].CC(O)=O.[I-].[Na+]>COCCOCCOC>[CH3:16][C:7]1[CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:9](=[O:11])[CH:8]=1 |f:0.1,3.4|
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Name
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sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclopenta-1,3-dienolate
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Quantity
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105 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1=C(C(=C(C1)[O-])C(=O)OC)C.[Na+]
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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COCCOCCOC
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
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280 g
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Type
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reactant
|
Smiles
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[I-].[Na+]
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Name
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ice water
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Quantity
|
800 mL
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Type
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reactant
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Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to give a yellow suspension
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Type
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ADDITION
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Details
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was added portion-wise over about 5-10 min
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Duration
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7.5 (± 2.5) min
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Type
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TEMPERATURE
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Details
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The reaction mixture was then heated
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Type
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TEMPERATURE
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Details
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to reflux for about 3 h
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Duration
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3 h
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Type
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EXTRACTION
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Details
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The resulting material was extracted with Et2O (3×500 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine (2×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
|
to give a brown liquid that
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Type
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DISTILLATION
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Details
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was purified by vacuum distillation (80-85° C., 0.3 Torr)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C(CC(C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.6 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |